molecular formula C18H20N4O2 B11993140 methyl 4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate

methyl 4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate

Cat. No.: B11993140
M. Wt: 324.4 g/mol
InChI Key: WJLAPVZJBPPEEN-XSFVSMFZSA-N
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Description

Methyl 4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate is a chemical compound with the following properties:

    Linear Formula: C₁₆H₁₃N₅O₂S

    CAS Number: 488724-71-6

    Molecular Weight: 339.378 g/mol

Preparation Methods

Industrial Production Methods:: As of now, there are no established industrial-scale production methods for this compound. Researchers primarily synthesize it in the laboratory for specialized applications.

Chemical Reactions Analysis

Reactivity:: Methyl 4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate may undergo various reactions, including:

    Oxidation: It can be oxidized under suitable conditions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions at different positions on the aromatic ring.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate catalysts.

Major Products:: The specific products formed during these reactions would depend on reaction conditions and substituents present.

Scientific Research Applications

Methyl 4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate finds applications in:

    Chemistry: As a building block for designing novel compounds.

    Biology: Potential use in drug discovery due to its structural features.

    Medicine: Investigated for its pharmacological properties.

    Industry: Limited applications due to its rarity.

Mechanism of Action

The exact mechanism of action remains elusive. researchers speculate that it may interact with specific molecular targets or pathways, potentially influencing cellular processes.

Comparison with Similar Compounds

While information on similar compounds is scarce, methyl 4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate stands out due to its unique structure.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

methyl 4-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]benzoate

InChI

InChI=1S/C18H20N4O2/c1-24-18(23)16-7-5-15(6-8-16)14-20-22-12-10-21(11-13-22)17-4-2-3-9-19-17/h2-9,14H,10-13H2,1H3/b20-14+

InChI Key

WJLAPVZJBPPEEN-XSFVSMFZSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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